(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Functional Groups:
Methanone (ketone) :
- Central carbonyl group (C=O) connecting the benzimidazole and piperidine-oxadiazole-thiophene subunits.
- Imparts polarity and potential hydrogen-bonding capacity.
Benzimidazole :
- A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.
- Electron-rich due to conjugated π-system, enabling π-π interactions.
Piperidine :
- A six-membered saturated amine ring.
- Adopts a chair conformation in solution, influencing steric interactions.
1,3,4-Oxadiazole :
- A five-membered aromatic ring with two nitrogen and one oxygen atom.
- Exhibits electron-deficient character, enhancing reactivity toward nucleophiles.
Thiophene :
- A sulfur-containing aromatic heterocycle with a planar structure.
- Contributes to lipophilicity and potential thioether-like reactivity.
Hybrid Architecture:
- Electron-rich and electron-deficient zones : The benzimidazole (electron-rich) and oxadiazole (electron-deficient) create regions of contrasting electronic density, potentially enabling charge-transfer interactions.
- Steric effects : The piperidine ring’s chair conformation and the planar thiophene group introduce spatial constraints, affecting molecular packing and solubility.
- Conformational flexibility : The piperidine-oxadiazole linkage allows limited rotation, while the benzimidazole and thiophene systems remain rigid.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Aromaticity | Electron Density | Key Interactions |
|---|---|---|---|
| Benzimidazole | Yes | High | π-π stacking, hydrogen bonding |
| 1,3,4-Oxadiazole | Yes | Low | Dipole-dipole, charge transfer |
| Thiophene | Yes | Moderate | Van der Waals, hydrophobic |
| Piperidine | No | Variable (amine) | Hydrogen bonding, ionic |
This hybrid design combines rigid aromatic systems with a flexible amine scaffold, offering a balance of stability and reactivity for potential applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-19(13-1-2-15-16(9-13)21-11-20-15)24-6-3-12(4-7-24)17-22-23-18(26-17)14-5-8-27-10-14/h1-2,5,8-12H,3-4,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBDLQCOXLBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride.
Coupling reactions: The benzimidazole and oxadiazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may be used to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The benzimidazole and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and oxadiazole exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have shown that the compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of topoisomerase enzymes : Essential for DNA replication.
- Disruption of cellular signaling pathways : Affecting cancer cell proliferation.
For example, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic effects .
Biological Mechanisms
The mechanisms through which (1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects include:
- DNA Intercalation : The benzimidazole core may intercalate into DNA, leading to inhibition of replication.
- Protein Interaction : The thiophene and oxadiazole components may interact with cellular proteins, disrupting normal functions.
Material Science Applications
Beyond its biological applications, this compound is being studied for its potential in material science:
Organic Electronics
Due to the presence of the thiophene ring, the compound may exhibit semiconducting properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form thin films can be advantageous in device fabrication .
Photonic Devices
The unique electronic properties imparted by the combination of benzimidazole and thiophene rings make this compound a candidate for photonic applications, potentially leading to advancements in optical devices.
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of the compound and evaluated their antibacterial activity against clinical strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at specific concentrations .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of similar compounds on human lung adenocarcinoma cells, reporting IC50 values indicating effective growth inhibition .
Mechanism of Action
The mechanism of action of (1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and enzymes, potentially inhibiting their function. The oxadiazole and thiophene rings may interact with cellular membranes or proteins, disrupting normal cellular processes.
Comparison with Similar Compounds
Key Comparisons:
Notes:
- The target compound’s synthesis shares parallels with , employing hydrazide intermediates and aromatic aldehydes for oxadiazole formation. However, its thiophene substitution distinguishes it from phenyl-substituted analogues .
- Compared to Zygocaperoside (a natural product), the target compound’s synthetic accessibility and modular design enable tailored modifications for activity optimization .
Pharmacological and Bioactivity Profiles
Antimicrobial Activity:
The 1,3,4-oxadiazole moiety in the target compound is critical for microbial growth inhibition, akin to 4-oxo-imidazole derivatives (MIC: 8–32 µg/mL against E. coli and S. aureus) . The thiophene substituent may enhance membrane permeability compared to phenyl groups, though specific MIC data for the target compound require experimental validation.
Kinase Inhibition:
Benzimidazole-based kinase inhibitors, such as Example 15 (IC₅₀: 10–50 nM), demonstrate the scaffold’s utility in targeting ATP-binding pockets. The target compound’s piperidine-oxadiazole linker may improve selectivity for kinases like EGFR or VEGFR, but activity assays are needed .
Computational and SAR Insights
Tools like SimilarityLab () enable rapid exploration of structure-activity relationships (SAR) for the target compound. Key findings:
- Thiophene vs.
- Oxadiazole Linker: The 1,3,4-oxadiazole’s rigidity optimizes spatial orientation for target engagement, as seen in pyridazinone-oxadiazole hybrids ().
Biological Activity
The compound (1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1448129-55-2 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The structure of the compound features a benzimidazole core, a thiophene ring, and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Benzimidazole Core : Achieved by condensing o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
- Synthesis of the Oxadiazole Ring : Involves cyclization of hydrazides with carboxylic acids using dehydrating agents.
- Coupling Reactions : The benzimidazole and oxadiazole intermediates are coupled with piperidine derivatives through nucleophilic substitution.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA Binding : The benzimidazole core is known to bind to DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and signal transduction pathways.
- Membrane Interaction : The oxadiazole and thiophene rings may interact with cellular membranes or proteins, disrupting normal cellular functions.
Anticancer Properties
Research indicates that derivatives of benzimidazole exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values as low as 25.72 ± 3.95 μM against MCF cell lines, indicating potential effectiveness in cancer treatment . Another study highlighted that certain benzimidazole derivatives could induce apoptosis in tumor cells, further supporting their role as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown potent activity against various bacterial strains:
| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative | Staphylococcus aureus | 0.015 mg/mL |
| Oxadiazole Derivative | Escherichia coli | 200 μg/mL |
| Thiophene Derivative | Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that the incorporation of thiophene and oxadiazole moieties may enhance antimicrobial efficacy .
Anti-Diabetic Activity
Recent studies have explored the anti-diabetic potential of related benzimidazole compounds. For example, certain derivatives have been identified as potent inhibitors of α-glucosidase, demonstrating IC50 values in the range of 0.64 ± 0.05 μM . This suggests that modifications to the benzimidazole structure can lead to significant improvements in glucose metabolism regulation.
Comparative Analysis with Similar Compounds
The unique combination of pharmacophores in this compound allows for potential synergistic effects in biological activities compared to other benzimidazole derivatives:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A (Benzimidazole) | Anticancer | 45.2 ± 13.0 μM |
| Compound B (Oxadiazole) | Antimicrobial | 40 μg/mL |
| Compound C (Thiophene) | Anti-diabetic | 0.64 ± 0.05 μM |
This table illustrates how the integration of multiple active moieties can enhance therapeutic profiles across different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
